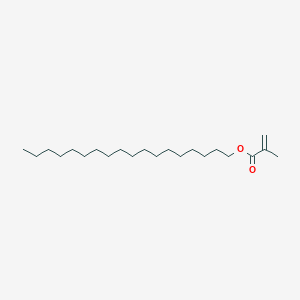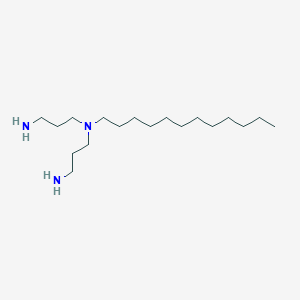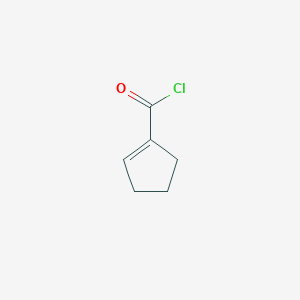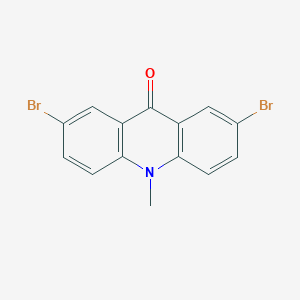
(S)-4-(4-Nitrobenzyl)oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-(4-Nitrobenzyl)oxazolidin-2-one is a chiral compound with the molecular formula C10H10N2O4. It is a member of the oxazolidinone family, which is known for its diverse applications in organic synthesis and medicinal chemistry. The compound features a nitrobenzyl group attached to the oxazolidinone ring, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(4-Nitrobenzyl)oxazolidin-2-one typically involves the reaction of (S)-4-hydroxyoxazolidin-2-one with 4-nitrobenzyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-(4-Nitrobenzyl)oxazolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Reduction: The oxazolidinone ring can be opened under acidic or basic conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Potassium carbonate or sodium hydride in organic solvents.
Major Products Formed
Oxidation: 4-(4-Aminobenzyl)oxazolidin-2-one.
Reduction: Various ring-opened products depending on the conditions.
Substitution: Substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-4-(4-Nitrobenzyl)oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to control the stereochemistry of reactions.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly antibiotics.
Industry: Utilized in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (S)-4-(4-Nitrobenzyl)oxazolidin-2-one involves its ability to act as a chiral auxiliary, influencing the stereochemistry of reactions. The nitrobenzyl group can participate in various chemical transformations, providing a versatile platform for the synthesis of complex molecules. The oxazolidinone ring can also interact with various molecular targets, facilitating the formation of desired products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-4-Benzyl-oxazolidin-2-one
- (S)-4-(4-Methoxybenzyl)oxazolidin-2-one
- (S)-4-(4-Chlorobenzyl)oxazolidin-2-one
Uniqueness
(S)-4-(4-Nitrobenzyl)oxazolidin-2-one is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in reactions requiring electron-withdrawing groups, setting it apart from other benzyl-substituted oxazolidinones.
Eigenschaften
IUPAC Name |
(4S)-4-[(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c13-10-11-8(6-16-10)5-7-1-3-9(4-2-7)12(14)15/h1-4,8H,5-6H2,(H,11,13)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEJPIYBVGYGEM-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC(=O)O1)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![8-chlorodibenzo[b,f]thiepin-10(11H)-one](/img/structure/B107444.png)





